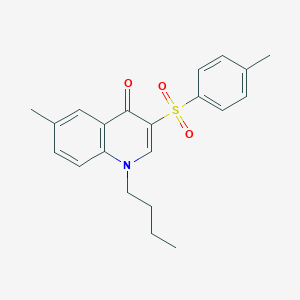

1-butyl-6-methyl-3-tosylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Environmentally Benign Solvents

The use of room temperature ionic liquids, specifically 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF6), has been demonstrated as an environmentally friendly solvent for the preparation of isoquinoline derivatives, including compounds similar to 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one, through Bischler–Napieralski cyclization. This method offers excellent purity and yields under mild conditions, highlighting an environmentally benign alternative for chemical reactions (Judeh et al., 2002).

Sigma-2 Receptor Probes

Research on similar quinoline derivatives has led to the development of novel sigma-2 receptor probes. These compounds, due to their structural flexibility and affinity for sigma-2 receptors, have shown potential in in vitro studies, indicating their relevance in biological and pharmaceutical research (Xu et al., 2005).

Corrosion Inhibition

Compounds based on 8-hydroxyquinoline, structurally related to 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. These compounds have shown to be effective mixed-type inhibitors, indicating the potential of quinoline derivatives in protecting metals against corrosion (Faydy et al., 2019).

Fluorescent Probes for Bioimaging

A 1,8-naphthalimide-based Schiff base compound structurally related to 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one has been developed as a "turn-on" fluorescent probe for Cu2+ ion detection. This compound exhibits high sensitivity and selectivity, making it suitable for bioimaging applications in HeLa cells, demonstrating the utility of quinoline derivatives in biological imaging and sensing (Wei et al., 2021).

Antioxidants in Lubricating Greases

Quinolinone derivatives, including compounds similar to 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one, have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study found these compounds to be effective in inhibiting oxidation, highlighting their potential use in enhancing the performance and longevity of lubricating greases (Hussein et al., 2016).

Eigenschaften

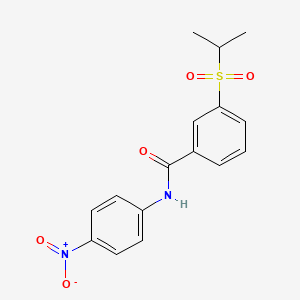

IUPAC Name |

1-butyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-4-5-12-22-14-20(21(23)18-13-16(3)8-11-19(18)22)26(24,25)17-9-6-15(2)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZLXMJFTQSARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-6-methyl-3-tosylquinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2568461.png)

![N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2568465.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2568466.png)

![1-(2-Methoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2568472.png)

![4-Chloro-12-(4-fluorobenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2568473.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B2568474.png)